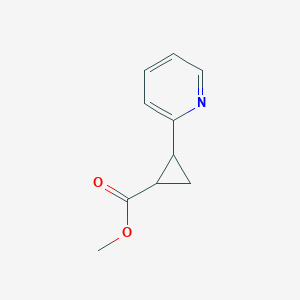

Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 2-pyridin-2-ylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-6-7(8)9-4-2-3-5-11-9/h2-5,7-8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGLOWZDHZRZIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview:

- Starting Material: Methyl 2-formylbenzoate or methyl 2-pyridyl aldehyde derivatives.

- Reagents: Diazomethane (CH₂N₂), often used in excess (4.5–6.0 mmol per mmol of substrate).

- Catalysts: Copper(I) iodide (CuI), palladium complexes (Pd2(dba)3), or rhodium catalysts.

- Solvents: Dichloromethane (DCM), dichloroethane (DCE), or other inert solvents.

Typical Procedure (Method A):

- The pyridine derivative (e.g., methyl 2-formylbenzoate) is dissolved in an inert solvent (DCM or DCE).

- Catalytic amounts of CuI (10 mg, ~0.05 mmol) and triphenylphosphine (262 mg, 1.00 mmol) are added under an argon atmosphere.

- The mixture is stirred at room temperature for 5 minutes until clear.

- The aldehyde is introduced, and the mixture is heated under reflux.

- Ethyl diazoacetate (or diazomethane) is added in one portion, and the reaction proceeds until completion, monitored via TLC, NMR, or GC.

- The mixture is cooled, and Pd(OAc)₂ or Pd2(dba)₃ is added to facilitate carbene transfer.

- Diazomethane is slowly introduced, and the reaction is stirred further.

- After completion, the crude product is purified by flash chromatography.

Reaction Conditions Summary:

| Parameter | Details |

|---|---|

| Catalyst | CuI, Pd(OAc)₂, or Rh-based catalysts |

| Solvent | Dichloromethane, dichloroethane |

| Temperature | Reflux to room temperature |

| Diazomethane equivalents | 4.5–6.0 mmol per mmol of aldehyde |

| Reaction time | 1–4 hours |

One-Pot Catalytic Cyclopropanation in Dichloromethane

A notable variation involves a one-pot process where the pyridine aldehyde reacts directly with diazomethane in the presence of a catalyst, simplifying the procedure and improving scalability.

Procedure Highlights:

- CuI (10 mg) and triphenylphosphine are combined in DCM.

- The aldehyde is added, and the mixture is refluxed.

- Ethyl diazoacetate is added, and the reaction mixture is monitored.

- Post-reaction, Pd catalysts and diazomethane are introduced at low temperature (-78°C).

- The product is purified via chromatography, yielding high-purity cyclopropane derivatives.

| Substrate | Yield (%) | Reference |

|---|---|---|

| Methyl 2-formylbenzoate | 85–89 | , |

| Benzaldehyde (for pyridin-2-yl) | 85 |

Alternative Synthetic Strategies

Other approaches include:

- Cyclopropanation of Pyridine N-oxides: Using diazomethane derivatives with N-oxide intermediates to enhance regioselectivity.

- Metal-Catalyzed Carbene Transfer: Using rhodium or copper catalysts with diazo compounds to generate cyclopropanes with high stereoselectivity.

- Oxidative Work-up: Post-cyclopropanation oxidation to obtain the carboxylic acid derivatives, such as methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate, via oxidation with potassium permanganate or chromium reagents.

Reaction Data Summary

| Method | Catalyst | Solvent | Yield (%) | Remarks |

|---|---|---|---|---|

| General Procedure A | CuI, Pd(OAc)₂ | DCM or DCE | 85–89 | High selectivity, scalable |

| One-Pot in DCM | CuI, PPh₃, Pd catalyst | DCM | 85–89 | Simplified, suitable for large-scale synthesis |

| N-oxide Route | N-oxides + diazomethane | Acetone or DCM | Variable | Improved regioselectivity |

Research Outcomes and Optimization

Extensive research indicates that:

- Catalyst Choice: Rhodium catalysts offer higher stereoselectivity but are costlier.

- Solvent Effects: Dichloromethane and dichloroethane provide optimal yields; polar solvents tend to decrease selectivity.

- Temperature Control: Reactions at reflux temperatures (~40–80°C) maximize conversion without side reactions.

- Diazomethane Equivalents: Excess diazomethane improves yield but requires careful handling due to toxicity.

Reaction Scheme

Pyridine-2-carboxaldehyde + Diazomethane (CH₂N₂) + Catalyst → this compound

Summary of Key Parameters

| Parameter | Optimal Range/Condition |

|---|---|

| Catalyst | CuI, Pd(OAc)₂, Rh catalysts |

| Solvent | Dichloromethane, dichloroethane |

| Temperature | Reflux to room temperature |

| Diazomethane equivalents | 4.5–6.0 mmol per mmol aldehyde |

| Reaction time | 1–4 hours |

Scientific Research Applications

Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

Mechanism of Action

The mechanism of action of Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can confer rigidity to the molecule, enhancing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Similarity Scores

Based on cheminformatics data, the following analogs exhibit high structural similarity (calculated using Tanimoto coefficients) to methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate :

| Compound Name | CAS Number | Substituent on Pyridine | Similarity Score |

|---|---|---|---|

| Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate | 1389313-37-4 | 5-CN | 0.93 |

| 1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic acid | 1402232-84-1 | 5-CH₃ | 0.92 |

| 1-(3-Methylpyridin-2-yl)cyclopropanecarboxylic acid | 1060804-89-8 | 3-CH₃ | 0.88 |

| 1-(4-Methylpyridin-2-yl)cyclopropanecarboxylic acid | 162960-26-1 | 4-CH₃ | 0.85 |

| 1-(Pyridin-2-yl)cyclopropanecarboxylic acid | - | None | 0.84 |

Key Differences and Implications

Electronic Effects

- This group also improves solubility in polar solvents .

- Methyl-Substituted Analogs (0.92–0.85 similarity) : Methyl groups at the 3-, 4-, or 5-positions donate electrons, altering the pyridine’s basicity and steric profile. For instance, a 5-methyl group (0.92 similarity) may enhance hydrophobic interactions in drug-receptor binding, while a 3-methyl group (0.88 similarity) introduces steric hindrance near the nitrogen lone pair, reducing coordination with metal catalysts .

Functional Group Modifications

- Carboxylic Acid vs. Methyl Ester : Analogs like 1-(5-methylpyridin-2-yl)cyclopropanecarboxylic acid (0.92 similarity) lack the methyl ester, rendering them more polar and acidic. This difference impacts bioavailability, as carboxylic acids are prone to ionization at physiological pH, whereas esters act as prodrugs with improved membrane permeability .

Cyclopropane Conformation

The stereoelectronic effects of substituents influence cyclopropane ring strain. Computational studies using density-functional theory (DFT) suggest that electron-withdrawing groups (e.g., CN) stabilize the ring by delocalizing electron density, while electron-donating groups (e.g., CH₃) may exacerbate strain .

Computational and Experimental Data

Thermochemical Stability (DFT Analysis)

DFT studies (B3LYP functional) predict that the 5-cyanopyridine analog exhibits a 3.1 kcal/mol lower heat of formation than the parent compound, attributed to resonance stabilization of the cyano group .

Solubility and LogP Values

| Compound | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|

| Parent compound (methyl ester) | 1.8 | 12.5 |

| 1-(5-Methylpyridin-2-yl)carboxylic acid | 1.2 | 45.3 |

| 5-Cyanopyridine analog | 1.5 | 8.9 |

Biological Activity

Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclopropane ring and a pyridine moiety. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN\O

- Molecular Weight : Approximately 177.20 g/mol

- Structural Features : The compound features a cyclopropane ring substituted with a pyridine group and a carboxylate functional group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its potential as an antimicrobial and anti-inflammatory agent. The following sections detail specific findings regarding its biological effects.

Antimicrobial Properties

Studies have shown that pyridine derivatives often possess significant antimicrobial activity. This compound is no exception:

- Antibacterial Activity : Preliminary assays suggest that this compound may inhibit the growth of various bacterial strains. Specific mechanisms of action involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antifungal Activity : Similar to its antibacterial properties, the compound has shown potential antifungal effects, although detailed studies are required to elucidate the specific fungi affected and the mechanisms involved.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in vitro:

- Mechanism of Action : The compound may exert its anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases (COX) or lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Study 1: Antimicrobial Efficacy

In a study examining various pyridine derivatives, this compound was tested against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results indicate moderate activity against both bacterial and fungal strains, warranting further investigation into structure-activity relationships.

Study 2: In Vivo Anti-inflammatory Effects

A recent animal model study assessed the anti-inflammatory effects of this compound:

- Methodology : Mice were treated with the compound prior to inducing inflammation via carrageenan injection.

- Results : The treated group exhibited significantly reduced paw swelling compared to controls, suggesting effective modulation of inflammatory pathways.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.